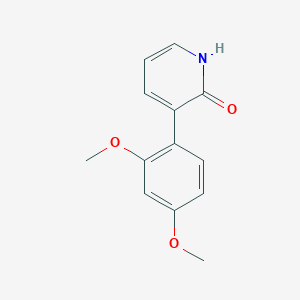

3-(2,4-Dimethoxyphenyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-16-9-5-6-10(12(8-9)17-2)11-4-3-7-14-13(11)15/h3-8H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUDWLPRJJJXNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC=CNC2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682942 | |

| Record name | 3-(2,4-Dimethoxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261915-36-9 | |

| Record name | 3-(2,4-Dimethoxyphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)pyridin-2(1H)-one typically involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable pyridine derivative under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the pyridinone ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Chemical Properties and Structure

- IUPAC Name : 3-(2,4-Dimethoxyphenyl)pyridin-2(1H)-one

- Molecular Formula : C13H14N2O3

- Molecular Weight : 230.26 g/mol

- Canonical SMILES : COC1=CC(=C(C=C1)C2=CN=C(C=C2)N)OC

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The compound operates through mechanisms such as:

- Inhibition of Tubulin Polymerization : Disrupting microtubule dynamics, leading to apoptosis in cancer cells.

- Structure-Activity Relationships (SAR) : Modifications to the phenyl ring or pyridine core can enhance anticancer activity. For instance, derivatives with specific substituents showed IC50 values ranging from 0.36 to 0.86 µM against target cell lines.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies reveal that it possesses significant antibacterial effects against pathogens like Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Synthetic Applications

This compound serves as a versatile building block in organic synthesis:

- Synthesis of Heterocycles : It is utilized in the preparation of more complex heterocyclic compounds, which are crucial in drug development and materials science.

- Reactions : The compound can undergo various chemical reactions such as oxidation and substitution, allowing for the introduction of diverse functional groups.

Case Study 1: Anticancer Efficacy

A study investigated the antiproliferative effects of several derivatives of this compound against multiple human cancer cell lines. The most potent derivatives exhibited significant cytotoxicity, demonstrating the compound's potential as a lead in cancer therapy.

Case Study 2: Antimicrobial Evaluation

In another study, the antimicrobial efficacy of this compound was assessed against a panel of bacterial strains. Results indicated strong antibacterial activity with MIC values that suggest its potential application in treating bacterial infections resistant to conventional therapies.

Summary of Findings

| Application Type | Activity/Effect | Reference |

|---|---|---|

| Anticancer | Inhibits cell proliferation; induces apoptosis | |

| Antimicrobial | Effective against Pseudomonas aeruginosa | |

| Synthetic Utility | Building block for heterocyclic compounds |

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridin-2(1H)-one Derivatives with C-3 Substituents

Table 1: Key Pyridin-2(1H)-one Analogs and Their Properties

Key Observations:

- Substituent Position : C-3 modifications are critical for activity. The 2,4-dimethoxyphenyl group in the target compound contrasts with benzoimidazole (IGF-1R inhibitors) or sulfanyl groups (synthetic intermediates), suggesting divergent target profiles .

- Biological Relevance: While 3,5-disubstituted derivatives target PKCγ and pain pathways , the dimethoxyphenyl group in the target compound may align more with antiviral or kinase inhibition roles, as seen in pyridinone-UC781 hybrids .

Pyrimidin-2(1H)-one and Furanose Derivatives

Table 2: Pyrimidinone and Furanose Analogs with 2,4-Dimethoxyphenyl Groups

Key Observations:

- Structural Divergence: Pyrimidinones (e.g., ) differ in ring saturation and electronic properties compared to pyridin-2(1H)-ones, impacting target selectivity. For example, thioxo groups in pyrimidinones may alter redox properties or hydrogen-bonding capacity .

- Functional Groups: The 2,4-dimethoxyphenyl moiety appears in both pyridinone and pyrimidinone contexts, suggesting versatility in enhancing solubility or π-π stacking interactions .

Research Findings and Implications

Pharmacological Potential

- Antiviral Activity : Pyridin-2(1H)-ones with polar C-3 substituents (e.g., nitro groups) show efficacy against HIV-1 . The dimethoxyphenyl group may mimic these interactions while improving pharmacokinetics.

- Kinase Inhibition: The thioxo-pyrimidinone analog () demonstrates CK1-specific inhibition, suggesting that the target compound’s pyridinone core could be optimized for similar targets.

Q & A

Q. What are the common synthetic routes for preparing 3-(2,4-Dimethoxyphenyl)pyridin-2(1H)-one and its analogs?

The synthesis of pyridin-2(1H)-one derivatives typically involves condensation reactions between substituted phenyl rings and heterocyclic precursors. For example, analogs like 3-(3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)pyridin-2(1H)-one are synthesized via pyrrolidine and pyridine ring condensation under controlled conditions . Key steps include:

- Formation of the pyridinone core using microwave-assisted or reflux conditions.

- Introduction of methoxy groups via nucleophilic substitution or protecting-group strategies.

- Purification via column chromatography or recrystallization. Methodological Tip: Optimize solvent choice (e.g., DMF or DMSO) and temperature to minimize by-products .

Q. How can researchers confirm the structural integrity of this compound?

Q. What in vitro assays are suitable for initial biological screening of this compound?

Pyridin-2(1H)-one derivatives are often screened for:

- Enzyme inhibition : DPP-4 inhibition assays (IC50 determination) using fluorogenic substrates .

- Antiviral activity : HIV-1 reverse transcriptase inhibition studies, measuring RT activity in cell-free systems .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or HepG2).

Advanced Research Questions

Q. How can conflicting data on bioactivity across studies be resolved?

Discrepancies in reported IC50 values or target specificity may arise from:

- Assay variability : Standardize protocols (e.g., buffer pH, substrate concentration).

- Structural analogs : Subtle substitutions (e.g., trifluoromethyl vs. methoxy) drastically alter activity .

- Off-target effects : Use CRISPR-edited cell lines to isolate target pathways. Case Study: Second-generation pyridinones showed improved HIV-1 mutant strain inhibition due to C-3 polar group modifications .

Q. What strategies optimize bioavailability of this compound derivatives?

Q. How do resistance mutations (e.g., in HIV-1 RT) impact the efficacy of pyridin-2(1H)-one-based inhibitors?

Mutations like K103N or Y181C reduce binding affinity by steric hindrance or altered hydrogen bonding. Solutions include:

- Computational modeling : Docking studies to design analogs accommodating mutant RT pockets .

- Hybridization : Combine pyridinone scaffolds with pharmacophores targeting secondary sites (e.g., UC-781 analogs) .

Q. What experimental designs address the neuroprotective vs. cytotoxic duality of this compound class?

- Dose-response profiling : Test across a wide concentration range (nM–μM) in neuronal (e.g., SH-SY5Y) and cancer cells.

- Mechanistic studies : ROS detection assays to differentiate antioxidant effects from apoptosis induction .

Data Contradiction Analysis

Q. Why do some studies report DPP-4 inhibition while others highlight anti-HIV activity for structurally similar compounds?

- Target promiscuity : Pyridin-2(1H)-one scaffolds interact with multiple enzymes via hydrophobic/π-stacking interactions.

- Substituent-dependent selectivity : Methoxy groups favor DPP-4 binding, while nitro/trifluoromethyl groups enhance RT inhibition .

Methodological Recommendations

Q. How to design a structure-activity relationship (SAR) study for this compound?

- Synthesize analogs : Systematically vary substituents at C-3 (e.g., methoxy, nitro) and C-4 (e.g., methyl, phenyl).

- Assay panels : Test each analog against DPP-4, HIV-1 RT, and cancer cell lines.

- Computational tools : Use QSAR models to predict bioactivity based on electronic parameters (e.g., logP, H-bond donors) .

Q. What techniques validate target engagement in cellular models?

- Cellular thermal shift assays (CETSA) : Confirm binding to DPP-4 or RT in lysates.

- Knockout models : CRISPR-Cas9 deletion of target genes to assess phenotype rescue.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.